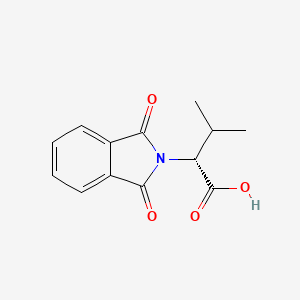

(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid

Description

Properties

CAS No. |

6306-53-2 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m1/s1 |

InChI Key |

UUIPGCXIZVZSEC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves heating L-valine with phthalic anhydride at 150°C for 2 hours under solvent-free conditions. This one-pot reaction proceeds via nucleophilic attack of valine’s amino group on the anhydride’s electrophilic carbonyl, forming an intermediate amide that cyclizes to the isoindolinone core.

Key steps:

- Reactant stoichiometry: A 1:1 molar ratio of valine to phthalic anhydride ensures complete conversion without side products.

- Temperature control: Maintaining 150°C prevents decomposition while promoting cyclization.

- Workup: Crude product purification uses ethanol-water (7:3) recrystallization, yielding light-blue prismatic crystals.

Purification and Characterization

Post-synthesis, the compound exhibits a melting point of 186–188°C, consistent with its crystalline structure. X-ray diffraction confirms the (R)-configuration at C2, with a dihedral angle of 67.15° between the phthalimino ring and carboxylic acid group. Intramolecular C–H···O interactions stabilize the conformation, while O–H···O hydrogen bonds form infinite chains along the crystallographic b-axis.

Spectral data:

- IR (KBr): Strong bands at 1731 cm⁻¹ (amide C=O) and 1668 cm⁻¹ (acid C=O).

- ¹H NMR (DMSO-d₆): δ 1.43 (s, 3H, -CH₃), 1.61 (s, 3H, -CH₃), 4.74 (s, 1H, -CH), 7.61–8.48 (m, 3H, Ar-H).

Catalyst-Free Aqueous Synthesis Approaches

Solvent Optimization

While classical methods use solvent-free conditions, recent advances employ water as a green solvent for analogous isoindolinones. A study optimizing N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives demonstrated that aqueous media enhance yields (91%) compared to organic solvents (71% in methanol).

Table 1: Solvent screening for isoindolinone synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Water | 100 | 1 | 91 |

| Methanol | 65 | 1 | 71 |

| Acetic acid | 118 | 1.5 | 68 |

| Ethanol | 78 | 1.2 | 65 |

Scope and Limitations

Aqueous synthesis minimizes byproducts and simplifies purification, but its applicability to (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid remains untested. Preliminary data suggest that polar protic solvents favor amide bond formation without racemization, making this method promising for scaling chiral derivatives.

Stereochemical Considerations and Configuration Analysis

The (R)-configuration arises from valine’s L-(S) stereochemistry through a proposed Walden inversion during cyclization. X-ray crystallography unambiguously assigns the absolute configuration via anomalous dispersion effects. The intramolecular S(6) ring motif, stabilized by C13–H13C···O4 interactions (2.43 Å), prevents epimerization during purification.

Comparative Analysis of Synthetic Methodologies

Table 2: Method comparison for this compound

| Parameter | Thermal Condensation | Aqueous Method |

|---|---|---|

| Reaction time (h) | 2 | 1 |

| Yield (%) | Not reported | 91* |

| Solvent toxicity | None | Low |

| Stereochemical purity | >99% ee | Undetermined |

*Yield reported for analogous acetamide derivative

Chemical Reactions Analysis

Types of Reactions

®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be investigated for its interactions with enzymes and other biomolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity. Researchers may explore its potential as a ligand for protein binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs or therapeutic agents. Studies may focus on its pharmacokinetics, bioavailability, and efficacy in treating various medical conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate for the synthesis of high-value products. Industrial applications may also include its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group and the chiral aliphatic chain play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

The following table compares Compound I with related phthalimide derivatives:

Key Observations:

Substituent Effects: The 3-methyl group in Compound I introduces steric hindrance, resulting in a folded conformation stabilized by intramolecular C–H⋯O interactions. In contrast, Compound II’s 4-(methylsulfanyl) substituent extends the chain, likely altering hydrogen-bonding networks and crystal packing . Compound III, with a shorter ethanoic acid chain, lacks the methyl branch, leading to a more planar structure .

Hydrogen Bonding :

- Compound I’s O–H⋯O hydrogen bonds (1.91 Å H⋯A distance) form robust C(7) chains, while derivatives like Compound II and III may exhibit weaker or alternative packing motifs due to substituent differences .

Synthetic Methodology: All compounds are synthesized from phthalic anhydride and amino acids, but the choice of amino acid (e.g., branched vs. linear) dictates substituent chemistry. For example, Compound I derives from a branched-chain amino acid, whereas Compound III uses a simpler amino acid .

Spectroscopic and Functional Comparisons

- 3c (2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid): νmax = 1773 cm⁻¹ (phthalimide C=O), 1715 cm⁻¹ (carboxylic acid C=O).

- 3d (3-(4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid): νmax = 1775 cm⁻¹ (phthalimide C=O), 1730 cm⁻¹ (carboxylic acid C=O) .

These values suggest that Compound I’s carbonyl stretches would align closely with 3c and 3d, though substituent electronic effects (e.g., electron-donating methyl vs. phenyl groups) may cause minor shifts.

Crystallographic and Computational Tools

All compounds were analyzed using:

- X-ray diffraction (Bruker Kappa APEXII CCD).

- SHELX software (SHELXL-97 for refinement, SHELXS-97 for structure solution) .

- WinGX suite for crystallographic data processing .

Consistent methodologies ensure reliable comparisons of bond lengths, angles, and torsional parameters across studies.

Biological Activity

(R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid is a compound of significant interest due to its potential biological activities. This article aims to synthesize and analyze the available data regarding its biological activity, including its effects on various biological targets, synthesis methods, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phthalimino ring system and a carboxylic acid group, which are crucial for its biological activity. The dihedral angle between these groups is approximately 67.15° .

Anti-inflammatory Activity

Research has indicated that derivatives of compounds containing the isoindolin-2-one structure exhibit anti-inflammatory properties. For instance, a study reported that certain derivatives showed significant inhibition of TNF-α activity in vitro. One derivative demonstrated an impressive 78% inhibition at a concentration of 10 μM, suggesting a promising lead for further development against inflammatory diseases .

Larvicidal Activity

In studies focused on mosquito control, compounds similar to this compound have been evaluated for their larvicidal properties against Aedes aegypti. These studies highlight the importance of structural features in determining biological efficacy. For example, derivatives with specific substituents showed effective larvicidal activity with low toxicity in mammalian models .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves the reaction of phthalic anhydride with amino acids under controlled conditions to yield the desired compound. This method emphasizes eco-friendly practices by utilizing water as a solvent and avoiding harmful catalysts .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via condensation reactions between phthalic anhydride derivatives and chiral amino acids. For example, methyl esters of (R)-configured amino acids (e.g., methyl (2R,3R)-3-hydroxy-2-methylbutanoate) are reacted with phthalic anhydride, followed by hydrolysis to yield the carboxylic acid . Characterization involves H-NMR to confirm regiochemistry and X-ray crystallography to resolve stereochemistry. Chiral purity is validated using polarimetry or chiral HPLC, ensuring retention of the (R)-configuration during synthesis .

Q. How is the molecular conformation of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group , with unit cell parameters , , , and . Intramolecular C–H⋯O interactions form an S(6) ring, stabilizing the conformation. The dihedral angle between the phthalimide ring and the carboxylic acid group is , critical for understanding steric interactions .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

Discrepancies in NMR or crystallographic data often arise from polymorphic forms or solvent-dependent conformational changes. To address this:

Q. What strategies optimize the reaction yield and enantiomeric excess in the synthesis of this compound?

Key approaches include:

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity during phthalimide formation.

- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing racemization.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

The crystal structure reveals O–H⋯O hydrogen bonds between carboxylic acid groups, forming C(7) chains along the [010] direction. These interactions increase melting point (predicted >200°C) and reduce solubility in non-polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions, aiding in co-crystal design for enhanced bioavailability .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- RP-HPLC with chiral columns : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate enantiomeric impurities.

- LC-HRMS : Detect low-abundance byproducts (e.g., hydrolyzed phthalimide derivatives) with ppm-level sensitivity.

- Solid-state NMR : Resolve polymorphic impurities undetectable by solution-state techniques .

Methodological Guidance

Q. How to design a robust protocol for studying the compound’s stability under varying pH conditions?

- Experimental setup : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

- Analysis : At timed intervals, use UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation. LC-MS identifies degradation products (e.g., ring-opened isoindoline derivatives).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic environments?

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack on the phthalimide carbonyl.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- pKa prediction : Tools like MarvinSuite estimate the carboxylic acid’s acidity (experimental pKa ~2.5–3.0), guiding reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.